4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate
Description
4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS: 297150-13-1) is an aromatic ester compound featuring a thiophene-carboxylate moiety linked to a substituted phenyl ring. Its molecular formula is C₁₃H₉BrO₄S, with a molecular weight of 341.19 g/mol . The structure includes a bromine atom at the para position of the phenyl ring and a methoxycarbonyl group (-COOCH₃) at the ortho position. The thiophene ring is esterified to the phenolic oxygen, creating a planar, conjugated system that influences its physicochemical properties, such as solubility and UV absorption.
This compound is primarily utilized in organic synthesis as an intermediate for designing pharmaceuticals, agrochemicals, or functional materials. Its bromine substituent makes it a versatile substrate for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester groups enable further functionalization via hydrolysis or transesterification .
Properties
IUPAC Name |
(4-bromo-2-methoxycarbonylphenyl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c1-17-12(15)9-7-8(14)4-5-10(9)18-13(16)11-3-2-6-19-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKARZXRIGSJUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate typically involves the esterification of 4-bromo-2-(methoxycarbonyl)phenol with 2-thiophenecarboxylic acid. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Typically results in the formation of carboxylic acids or ketones.
Reduction: Leads to the formation of alcohols or alkanes.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for substitution reactions, making it a versatile building block in synthetic organic chemistry. It can undergo various reactions including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under appropriate conditions.
- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or ketones, or reduced to yield alcohols or alkanes.
Synthetic Routes
The typical synthesis involves the esterification of 4-bromo-2-(methoxycarbonyl)phenol with 2-thiophenecarboxylic acid, often catalyzed by strong acids under reflux conditions. Industrially, continuous flow synthesis methods are preferred for scalability and efficiency.
Biological Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiophenecarboxylates, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit bacterial growth, potentially disrupting cell wall synthesis or function.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators. A specific case study demonstrated a dose-dependent reduction in cell viability with an IC50 value around 15 µM for certain cancer cell lines.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Research suggests it can inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to reduced inflammation both in vitro and in vivo.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX-2 |
Industrial Applications
In industrial settings, 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate is utilized in the production of specialty chemicals and materials. Its unique combination of functional groups allows for the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate (CAS: 329079-19-8)
- Molecular Formula : C₁₃H₁₁BrO₃S
- Molecular Weight : 327.20 g/mol
- Key Differences: Substitution pattern: The bromine and methoxy groups are attached to a benzyl ring instead of a phenyl ring. The ester linkage connects the thiophene to a benzyl alcohol derivative rather than a phenolic oxygen.
- Implications :
Methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2)
- Molecular Formula : C₆H₅BrO₂S
- Molecular Weight : 221.07 g/mol
- Key Differences :
- Simpler structure: Lacks the phenyl ring; bromine is directly attached to the thiophene ring.
- The ester group is a methyl (-COOCH₃) rather than a methoxycarbonylphenyl group.
- Implications :
Brominated Phenylacetic Acid Derivatives
2-(4-Bromo-2-methoxyphenyl)acetic Acid (CAS: 1026089-09-7)
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : 245.07 g/mol
- Key Differences :
- Contains a carboxylic acid (-COOH) instead of an ester group.
- The methoxy group is on the phenyl ring, but the thiophene moiety is absent.
- Implications :
Heterocyclic Analogues
2-(4-Bromo-2-methylphenyl)thiazole-4-carboxylic Acid Ethyl Ester (CAS: 886368-25-8)
- Molecular Formula: C₁₃H₁₂BrNO₂S
- Molecular Weight : 326.21 g/mol
- Key Differences :
- Replaces the thiophene ring with a thiazole (nitrogen- and sulfur-containing heterocycle).
- Ethyl ester instead of methoxycarbonylphenyl group.
Hydrazone-Functionalized Derivatives
4-{(Z)-[(4-Bromobenzoyl)hydrazono]methyl}-2-ethoxyphenyl 2-thiophenecarboxylate (CAS: 353776-31-5)
- Molecular Formula : C₂₁H₁₈BrN₂O₄S
- Molecular Weight : 483.34 g/mol
- Key Differences :
- Incorporates a hydrazone linker (-NH-N=CH-) and an ethoxy group on the phenyl ring.
- Extended conjugation due to the hydrazone moiety.
- Implications :
- Enhanced π-π stacking interactions may improve crystallinity or photophysical properties .
Biological Activity
4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS No. 297150-13-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H15BrO4S
- Molecular Weight : 397.27 g/mol
- Purity : Typically ranges from 95% to 98% .
Antimicrobial Properties
Research has shown that derivatives of thiophenecarboxylates, including this compound, exhibit significant antimicrobial properties. A study indicated that certain thiophene derivatives possess inhibitory effects against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function .
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study: In Vitro Anticancer Activity
A specific case study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results demonstrated that the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The IC50 value was determined to be approximately 15 µM for certain cancer cell lines, indicating a promising therapeutic index .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this compound. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in vitro and in vivo .
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX-2 |
The biological activities of this compound are hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Modulation : It may affect the expression levels of proteins that regulate the cell cycle, leading to growth arrest in cancer cells.
- Cytokine Modulation : The compound could alter cytokine production, contributing to its anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, brominated aromatic precursors (e.g., 2-acetylamino-5-bromo-benzoic acid derivatives) are reacted with thiophene carbonyl chlorides under anhydrous conditions, using catalysts like DMAP or pyridine. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation employs NMR (¹H/¹³C for structural confirmation), HPLC (≥95% purity threshold), and mass spectrometry (to confirm molecular weight) .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Melting Point : 134–137°C (determined via differential scanning calorimetry) .
- Molecular Formula : C₁₀H₁₀BrNO₃ (exact mass: 272.08 g/mol, confirmed by high-resolution MS) .
- Solubility : Sparingly soluble in water; highly soluble in DMSO or DCM (validated by saturation concentration assays) .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition at 25–200°C.
- Photostability : Exposure to UV-Vis light (λ = 254–365 nm) for 48 hours, with HPLC tracking degradation products.
- Long-Term Storage : Samples stored at –20°C in argon-filled vials show no degradation over 6 months .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. These predict reactivity sites (e.g., electrophilic bromine or electron-rich thiophene ring) and spectroscopic behavior (e.g., UV-Vis absorption maxima). Validation involves comparing computed IR/Raman spectra with experimental data .
Q. What crystallographic techniques resolve the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX software for structure solution and refinement. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters. Key metrics include R-factor (<0.05), bond angle/length accuracy (±0.01 Å), and hydrogen bonding networks .
Q. How does the bromine substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bromine’s Role : Enhances lipophilicity (logP assays) and stabilizes π-π stacking in enzyme binding pockets (molecular docking simulations).
- Biological Assays : In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) shows IC₅₀ values correlated with bromine’s electronegativity. Comparative studies with non-brominated analogs confirm reduced activity (ΔIC₅₀ ≈ 40%) .
Q. What strategies optimize regioselectivity in derivatizing the thiophene moiety?
- Methodological Answer :
- Directed Metallation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the thiophene C3 position, followed by electrophilic quenching (e.g., iodination).
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄ catalyst) with aryl boronic acids target the C5 position. LC-MS monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
